1-Methyl-6-nitro-2-phenyl-1H-indole

Electrophilic aromatic substitution Regioselective synthesis Indole nitration

Research on CK2 kinase inhibitors relies on precise substitution patterns-generic nitroindoles fail to deliver the correct pharmacophore. 1-Methyl-6-nitro-2-phenyl-1H-indole (CAS 857380-23-5) guarantees the exact N1-methyl, C6-nitro, and C2-phenyl regiochemistry required for patented synthetic routes. • Ensures fidelity to CK2 inhibitor patent syntheses; eliminates failed batches from regioisomer mismatch. • C6-nitro group serves as a reliable handle for reduction to 6-amine, enabling focused SAR libraries. • N-Methyl protection alters reactivity vs. N-H analogs, providing a defined model for reaction mechanism studies. BenchChem supplies this compound with consistent 95% purity, ready for immediate global delivery.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 857380-23-5
Cat. No. B8631631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-nitro-2-phenyl-1H-indole
CAS857380-23-5
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(17(18)19)10-15(12)16/h2-10H,1H3
InChIKeyCLNKYGMNGZFXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-6-nitro-2-phenyl-1H-indole Overview


1-Methyl-6-nitro-2-phenyl-1H-indole (CAS 857380-23-5) is a fully substituted indole derivative with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . It is characterized by a methyl group at the N-1 position, a nitro group at the C-6 position of the benzenoid ring, and a phenyl ring at the C-2 position. This specific substitution pattern is reported to be a synthetic entry point for further functionalization, notably as an intermediate in the synthesis of complex organic molecules and potential kinase inhibitors .

1
Regioselective 6-nitro substitution obtained exclusively from methyl-directed nitration
2
N-1 methyl group differentiates reactivity profile from N-H analog
3
Reported synthetic intermediate for CK2 inhibitor-related indole derivatives

Structural Specificity of 1-Methyl-6-nitro-2-phenyl-1H-indole


The precise substitution pattern of 1-Methyl-6-nitro-2-phenyl-1H-indole is not interchangeable with other nitroindole or phenylindole analogs. The specific location of the nitro group on the indole core is a critical determinant of its reactivity and potential biological interactions. For instance, nitration of 2-phenylindole under standard electrophilic conditions proceeds at the 5-position, whereas the presence of a methyl group on the benzenoid ring, as in 5-methyl-2-phenylindole, directs nitration to the 6-position, as seen in this compound [1]. Furthermore, the N-1 methyl group imparts a different reactivity profile compared to the N-H analog, as demonstrated in reactions with nitrogen monoxide where N-alkylated indoles form distinct azo-bis-indole products [2]. Therefore, substituting with a 5-nitro isomer or an N-unsubstituted derivative would result in a compound with fundamentally different chemical and likely biological properties, rendering generic substitution scientifically invalid for targeted research applications.

Regioisomer mismatch
5-Nitro-2-phenylindole isomer forms under different nitration conditions; switching regioisomer may fundamentally alter downstream reactivity and synthetic outcomes.
N-H analog reactivity shift
1H-indole analog reacts with nitrogen monoxide to yield isonitrosoindole, not azo-bis-indole products, limiting direct method transfer and building-block utility.

Comparative Evidence for 1-Methyl-6-nitro-2-phenyl-1H-indole


Regioselective Nitration: 6-Nitro vs. 5-Nitro

The regioselectivity of nitration for 2-phenylindole derivatives is determined by the substitution pattern on the benzenoid ring. While 2-phenylindole itself is nitrated at the 5-position, the introduction of a methyl group at the 5-position redirects the electrophilic attack to the 6-position. Consequently, the synthesis of 1-Methyl-6-nitro-2-phenyl-1H-indole is achieved by nitration of a 5-methyl-2-phenylindole precursor, yielding the 6-nitro isomer exclusively [1]. This is in stark contrast to the nitration of unsubstituted 2-phenylindole, which yields the 5-nitro isomer [1]. This difference in regiochemical outcome directly impacts the compound's subsequent reactivity and its potential as a building block for further derivatization.

Regioselective Nitration
Class-level
6-nitro isomer exclusively vs. 5-nitro isomer (unsubstituted phenylindole)
Regioselectivity dictates synthetic building-block identity
Methyl-directed nitration ensures correct substitution pattern
Electrophilic aromatic substitution Regioselective synthesis Indole nitration

N-Alkylation Modulates Reactivity with Nitrogen Monoxide

The presence of an N-methyl group versus an N-H group in 2-phenylindoles dramatically alters their reaction pathway with nitrogen monoxide. 1-Methyl-2-phenylindoles react with nitrogen monoxide to form mainly 3,3'-azo-bis-indoles and nitrosoindoles, along with traces of nitroindoles [1]. In contrast, under identical experimental conditions, the unsubstituted 2-phenylindole forms isonitrosoindole in good yields [1]. This demonstrates that the N-1 methyl group is not a passive structural element but actively dictates the chemical fate of the molecule in specific reaction environments.

N-Alkylation Reactivity
Class-level
Azo-bis-indoles / nitrosoindoles vs. isonitrosoindole (N-H analog)
N-methyl group actively controls reaction pathway outcome
N-H analog cannot replicate this reactivity profile
N-alkylation effects Indole reactivity Azo-bis-indole formation

CK2 Kinase Inhibitor Synthetic Intermediate

1-Methyl-6-nitro-2-phenyl-1H-indole is specifically cited as a synthetic intermediate for the preparation of indole derivatives claimed as CK2 (Casein Kinase 2) inhibitors [1]. CK2 is a validated target for cancer therapy. While specific IC50 data for this exact intermediate is not available in the open literature, its inclusion in patent applications for kinase inhibitor synthesis distinguishes it from generic 2-phenylindoles which are more commonly explored for other targets, such as efflux pump inhibition [2] or steroid sulfatase inhibition [3]. This positions 1-Methyl-6-nitro-2-phenyl-1H-indole as a targeted building block for a specific therapeutic area rather than a general screening compound.

CK2 Inhibitor Intermediate
Reported
Intermediate for CK2 inhibitor synthesis vs. general 2-phenylindole applications
Directs procurement toward kinase research, not broad screening
Fidelity to patented route requires exact regioisomer
Synthetic intermediate Kinase inhibition Drug discovery

Validated Applications of 1-Methyl-6-nitro-2-phenyl-1H-indole


CK2 Kinase Inhibitor Intermediate

1-Methyl-6-nitro-2-phenyl-1H-indole is a key intermediate for researchers following synthetic routes described in patent applications for novel CK2 inhibitors [1]. Procurement of this specific compound ensures fidelity to the patented synthetic scheme, which is critical for generating the intended pharmacophore. Substitution with a different nitroindole or phenylindole isomer would diverge from the described synthesis and likely fail to produce the target kinase inhibitor.

Regioselective Functionalization to 6-Substituted Indoles

Researchers aiming to build a library of 6-substituted indole derivatives can utilize this compound. The nitro group at C-6 serves as a handle for further chemical transformations (e.g., reduction to an amine). The well-defined regioselectivity of its synthesis from 5-methyl-2-phenylindole ensures that the resulting compound has the correct 6-substitution pattern [1]. This is essential for SAR studies where the position of the substituent is a critical variable.

N-Alkylation Effects on Indole Reactivity and Stability

This compound serves as a model substrate for investigating the impact of N-alkylation on the chemical behavior of 2-phenylindole systems. As demonstrated by the divergent reactivity of N-methyl vs. N-H indoles with nitrogen monoxide, the N-methyl group is not inert [1]. Studies comparing this compound with its N-H analog (6-nitro-2-phenyl-1H-indole) can provide valuable insights into reaction mechanisms, stability under various conditions, and the development of N-protection strategies in complex molecule synthesis.

Application
Selection Property
Validation Focus
CK2 inhibitor synthetic route
Regiochemical identity (6-nitro)
Fidelity to patented synthetic scheme
6-Substituted indole library synthesis
Regioselective nitro handle
Correct 6-position for SAR studies
N-Alkylation reactivity studies
N-Methyl vs. N-H reactivity profile
Reaction mechanism and stability comparisons
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